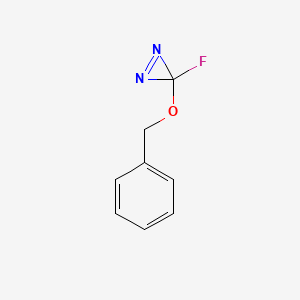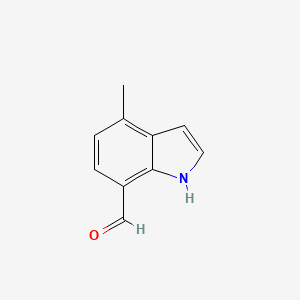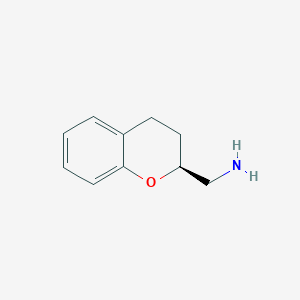
3,8-Difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, 3-amino-7,8-difluoroquinoline can be synthesized by substituting the diaza group with fluoride ions . Another approach involves cyclization and cycloaddition reactions, as well as direct fluorination of quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium fluoride or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorinated quinoline derivatives .
Aplicaciones Científicas De Investigación
3,8-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying biological systems due to its unique electronic properties.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities. They are being investigated for their potential use in treating various diseases.
Industry: This compound is used in the production of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 3,8-Difluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes .
Comparación Con Compuestos Similares
- 5,6,8-Trifluoroquinoline
- 7,8-Difluoroquinoline-3-carboxylic acid
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 3,8-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated quinolines, it may exhibit different biological activities and reactivity profiles . For example, the presence of fluorine atoms at the 3 and 8 positions can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propiedades
Fórmula molecular |
C9H5F2N |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
3,8-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
Clave InChI |
VMXLNDDYFYQUKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)
![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)



![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)


![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)


